molecular formula C24H17BrN2O B444504 (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

Cat. No.: B444504
M. Wt: 429.3g/mol
InChI Key: GMPNISUQEOTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Properties

Molecular Formula

C24H17BrN2O

Molecular Weight

429.3g/mol

IUPAC Name

(6-bromo-2-phenylquinolin-4-yl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H17BrN2O/c25-18-10-11-21-19(14-18)20(15-22(26-21)16-6-2-1-3-7-16)24(28)27-13-12-17-8-4-5-9-23(17)27/h1-11,14-15H,12-13H2

InChI Key

GMPNISUQEOTGLD-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and antiviral activities. The presence of both indole and quinoline moieties contributes to its ability to interact with biological targets .

Medicine

In medicine, derivatives of this compound are being explored for their anticancer properties. The bromine and phenyl groups enhance its ability to bind to specific enzymes and receptors, making it

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